4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Beschreibung
The compound is a highly complex peptide derivative characterized by multiple functional groups, including acetamido, hydroxypropanoyl, 4-hydroxyphenyl, methylsulfanyl, indol-3-yl, imidazol-4-yl, and carbamimidamido moieties.
Eigenschaften
Molekularformel |
C97H147N29O24S |
|---|---|
Molekulargewicht |
2135.5 g/mol |
IUPAC-Name |
4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H147N29O24S/c1-54(2)80(93(147)110-50-77(131)113-63(23-10-13-36-98)82(136)115-64(24-11-14-37-99)83(137)119-69(95(149)150)27-17-40-107-97(103)104)125-92(146)76-28-18-41-126(76)94(148)68(25-12-15-38-100)114-78(132)49-109-81(135)72(45-58-47-108-62-22-9-8-21-61(58)62)122-84(138)65(26-16-39-106-96(101)102)116-87(141)70(43-56-19-6-5-7-20-56)120-89(143)73(46-59-48-105-53-111-59)123-85(139)66(33-34-79(133)134)117-86(140)67(35-42-151-4)118-91(145)75(52-128)124-88(142)71(44-57-29-31-60(130)32-30-57)121-90(144)74(51-127)112-55(3)129/h5-9,19-22,29-32,47-48,53-54,63-76,80,108,127-128,130H,10-18,23-28,33-46,49-52,98-100H2,1-4H3,(H,105,111)(H,109,135)(H,110,147)(H,112,129)(H,113,131)(H,114,132)(H,115,136)(H,116,141)(H,117,140)(H,118,145)(H,119,137)(H,120,143)(H,121,144)(H,122,138)(H,123,139)(H,124,142)(H,125,146)(H,133,134)(H,149,150)(H4,101,102,106)(H4,103,104,107) |
InChI-Schlüssel |
SFSKMEKRGBAVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:
Acylation Reactions:
Hydroxylation: The addition of hydroxyl groups to specific positions on the molecule.
Amidation: The formation of amide bonds through the reaction of carboxylic acids with amines.
Sulfur Incorporation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
The compound 4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule featuring multiple functional groups, including amides, amino acids, and various aromatic rings. Its complex structure indicates it could have biological activity and potential therapeutic uses.
Potential Applications
- Due to its structural features, this compound may exhibit potential biological activity.
- The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
- Interaction studies are crucial for understanding the compound's mechanism of action.
- Comparative analysis with similar compounds highlights its uniqueness.
Components Analysis
- 2-Acetamido-3-hydroxypropanoic acid also known as acetyl-D-serine, is a component of the larger molecule . It has the molecular formula .
- 5-oxopentanoic acid is another component, with the molecular formula .
Synthesis
- Synthesis of this compound can be approached through several methods.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Key Functional Groups and Molecular Features
The compound shares structural motifs with other peptide-based molecules documented in the literature (Table 1). For example:
- : A structurally analogous compound (CAS 71977-09-8, MW 1348.63 g/mol) contains overlapping residues such as carbamimidamido and methylsulfanyl but lacks the indol-3-yl and imidazol-4-yl groups .
- : Another peptide derivative includes methylpentanoyl and phenyl residues but is simpler in branching and lacks polar substituents like carbamimidamido .
Table 1: Structural Comparison
Stability Considerations
- Deamidation: Under acidic hydrolysis (e.g., during RP-HPLC analysis), labile residues like asparagine and glutamine in the compound may convert to Asx (aspartic acid) and Glx (glutamic acid), complicating amino acid composition analysis .
- Methylsulfanyl Stability : The methylsulfanyl group may confer resistance to oxidative degradation compared to simpler thioethers .
Transport and Bioavailability
demonstrates that acidic amino acids (e.g., glutamate) partially inhibit citrulline transport in the small intestine . The target compound’s carboxy groups may similarly reduce intestinal absorption compared to neutral/basic analogs.
Table 2: Inhibition of Citrulline Transport (5 mM Substrate)
| Inhibitor (5x Substrate Conc.) | % Inhibition | Relevance to Target Compound |
|---|---|---|
| Glutamate (acidic) | Partial (~30%) | High (carboxy residues) |
| Lysine (basic) | Moderate (~20%) | Low (carbamimidamido) |
| Methionine (neutral) | Maximal (~70%) | Low (methylsulfanyl neutral) |
Analytical Characterization
Chromatographic Behavior
- Chiral Separation: indicates that acidic amino acids (e.g., aspartic acid) show better resolution on δ-CD columns than γ-CD columns due to stronger electrostatic interactions . The compound’s carbamimidamido group may enhance retention on γ-CD columns.
- RP-HPLC : Acidic conditions during analysis () may lead to partial cleavage of Asp-Pro linkages , as observed in for MytiLec .
Table 3: Retention Behavior on Chiral Columns
| Column Type | Target Compound Retention | Glutamate Retention | Lysine Retention |
|---|---|---|---|
| δ-CD | High (polar interactions) | High | Moderate |
| γ-CD | Moderate (basic groups) | Low | High |
Biologische Aktivität
The compound under discussion is a complex organic molecule characterized by an intricate structure that includes multiple functional groups such as amides, amines, and aromatic rings. Its molecular formula is , and it has a high molecular weight of approximately 1645.32 g/mol. This complexity suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Features
The extensive functionalization of this compound allows for diverse interactions with biological targets. Key structural features include:
| Feature | Description |
|---|---|
| Functional Groups | Amides, amines, aromatic rings |
| Molecular Weight | 1645.32 g/mol |
| Hydrogen Bond Donors | 22 |
| Hydrogen Bond Acceptors | 22 |
| LogP (XlogP) | -3.9 (indicating hydrophilicity) |
These features are critical for its interactions with various biological systems, including enzymes and receptors.
Anticonvulsant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticonvulsant activity. For instance, derivatives of N'-benzyl 2-amino acetamides have shown efficacy in maximal electroshock seizure (MES) models, with effective doses (ED50) lower than that of traditional treatments like phenobarbital . The structure of the compound suggests that it may also interact with sodium channels, promoting slow inactivation and potentially reducing neurological hyperexcitability.
Enzyme Interactions
The presence of multiple amide groups in the compound indicates potential interactions with various enzymes. The ability to form hydrogen bonds may enhance its binding affinity to enzyme active sites, influencing enzymatic activity and metabolic pathways. Such interactions could be pivotal in therapeutic contexts, particularly in drug design aimed at modulating enzyme function.
Receptor Binding
Given the complexity and diversity of its functional groups, this compound is likely to engage with multiple receptor types. Its structural similarity to known pharmacological agents suggests that it may act as an agonist or antagonist at specific receptors, impacting physiological responses such as pain perception or inflammatory processes.
Case Studies and Research Findings
Several studies have explored the biological implications of structurally similar compounds:
- Anticonvulsant Activity : Research on N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant properties, with certain derivatives showing enhanced efficacy compared to conventional drugs .
- Enzymatic Inhibition : Investigations into compounds with similar amide functionalities revealed their potential as enzyme inhibitors, affecting metabolic pathways relevant to various diseases .
- Therapeutic Applications : The unique structure of this compound positions it as a candidate for further exploration in therapeutic applications, particularly in treating neurological disorders and modulating inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
